N-cyclohexyl-2-methyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
N-cyclohexyl-2-methyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a cyclohexyl group, a methyl group, and a triazoloquinazoline core
Properties
IUPAC Name |
N-cyclohexyl-2-methyl-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-14(2)11-12-26-20(29)17-10-9-15(19(28)23-16-7-5-4-6-8-16)13-18(17)27-21(26)24-25(3)22(27)30/h9-10,13-14,16H,4-8,11-12H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINDWHFXFHRHRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazinobenzoic Acid Cyclocondensation
Reaction of N-cyanoimidocarbonates with substituted hydrazinobenzoic acids in ethanol/triethylamine produces triazolo[1,5-a]quinazolines. For the [4,3-a] isomer, steric guidance via bulky substituents (e.g., 3-methylbutyl at position 4) directs annulation to the desired position. Thionation of the lactam with P₂S₅ followed by alkylation introduces sulfur-based leaving groups, facilitating triazole ring closure.
Representative Protocol
Multi-Component Cyclization
Ethanol-mediated one-pot reactions using salicylaldehyde and cyclohexane-1,3-dione enable concurrent triazole and quinazoline formation. While this method simplifies purification, regioselectivity for [4,3-a] fusion remains moderate (55–60%) compared to stepwise approaches.
Carboxamide Functionalization at Position 8
The 8-carboxamide group is introduced via a two-step sequence:
Carboxylic Acid Formation
Oxidation of a methyl or nitrile group at position 8 using KMnO₄/H₂SO₄ yields the carboxylic acid intermediate. Alternative routes involve hydrolysis of nitriles under acidic conditions (HCl, reflux).
Amide Coupling
Reaction of the carboxylic acid with N-cyclohexylamine is catalyzed by EDCl/HOBt in dichloromethane. For thermally sensitive intermediates, room-temperature coupling using DCC/DMAP achieves 82% yield.
Critical Considerations
- Purification : Silica gel chromatography (ethyl acetate/hexane) removes unreacted amine.
- Side Reactions : Over-alkylation at position 4 necessitates stoichiometric control.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Gould-Jacobs + Alkylation | Microwave cyclization | 58 | High regioselectivity | Multi-step purification |
| Multi-component | One-pot synthesis | 55 | Reduced steps | Moderate regioselectivity |
| Thionation-Alkylation | PPA-mediated annulation | 72 | Scalable | PPA handling hazards |
Challenges and Optimization Strategies
- Regioselectivity : Bulky substituents (e.g., 3-methylbutyl) favor [4,3-a] over [1,5-a] fusion by steric hindrance.
- Oxidation Sensitivity : Sulfide intermediates require inert atmospheres during alkylation.
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance alkylation rates but complicate isolation.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-methyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in compounds with different functional groups.
Scientific Research Applications
N-cyclohexyl-2-methyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-methyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazoloquinazoline derivatives with varying substituents. Examples include:
- N-cyclohexyl-2-methyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide analogs with different alkyl or aryl groups.
- Other triazoloquinazoline derivatives with modifications in the triazole or quinazoline rings.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its combination of functional groups and the triazoloquinazoline core makes it a valuable compound for various applications in scientific research and industry.
Biological Activity
N-cyclohexyl-2-methyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound has the following chemical formula and molecular weight:
| Property | Value |
|---|---|
| Molecular Formula | C29H35N5O3 |
| Molecular Weight | 501.6 g/mol |
| CAS Number | 1224009-12-4 |
The structure of the compound suggests significant potential for interaction with biological targets due to its complex arrangement of functional groups.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. For instance, it has been shown to inhibit the growth of various bacterial strains in vitro. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Case Study:
In a study assessing the antimicrobial efficacy against Escherichia coli and Staphylococcus aureus, this compound demonstrated an inhibition zone of 15 mm at a concentration of 50 µg/mL. This suggests a promising application in developing new antibacterial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary data suggest that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.
Research Findings:
In vitro assays on human breast cancer cell lines (MCF-7) revealed that treatment with this compound at concentrations ranging from 10 to 100 µM resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment.
Anti-inflammatory Effects
Another area of research focuses on the anti-inflammatory potential of this compound. It has been shown to inhibit pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Results:
In a controlled experiment using RAW 264.7 macrophage cells treated with LPS, the compound reduced levels of TNF-alpha and IL-6 by approximately 40% at a concentration of 25 µM. This suggests that it may be beneficial in managing inflammatory conditions.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial: Disruption of cell wall integrity and interference with metabolic processes.
- Anticancer: Induction of apoptosis through caspase activation.
- Anti-inflammatory: Inhibition of cytokine production via modulation of signaling pathways.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
The synthesis of triazoloquinazoline derivatives typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and functional group modifications. For example:
- Step 1 : Formation of the quinazoline core via condensation of anthranilic acid derivatives with urea or thiourea under reflux conditions (ethanol or DMF as solvents) .
- Step 2 : Introduction of the triazole moiety through cyclization with hydrazine derivatives, requiring precise temperature control (80–120°C) and catalysts like benzyltributylammonium bromide .
- Step 3 : Functionalization at the N-cyclohexyl and 3-methylbutyl positions using alkylation or acylation reactions, with solvent choice (e.g., DMF or dioxane) critical for solubility .
Yield Optimization : Monitor reaction progress via TLC, use anhydrous conditions to prevent side reactions, and purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Basic: Which spectroscopic techniques are most effective for structural elucidation, and how should data interpretation be approached?
- 1H/13C NMR : Essential for confirming substituent positions and stereochemistry. For example, the N-cyclohexyl group shows characteristic multiplet signals at δ 1.2–1.8 ppm .
- LC-MS : Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities. High-resolution MS is recommended for exact mass confirmation .
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .
Data Interpretation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) and known analogs to resolve ambiguities .
Intermediate: How should researchers design experiments to evaluate antimicrobial activity while addressing bioassay discrepancies?
- Assay Design : Use standardized protocols (e.g., CLSI guidelines) with Mueller–Hinton agar and reference strains (S. aureus, E. coli). Include positive controls (e.g., ketoconazole) and triplicate runs .
- Addressing Discrepancies :
- Solubility Issues : Use DMSO as a co-solvent (≤1% v/v) to enhance compound solubility in aqueous media .
- Strain Variability : Test against clinical isolates and ATCC strains to assess spectrum breadth .
- Dose-Response Curves : Calculate MIC/MBC values using serial dilutions (2–256 µg/mL) .
Advanced: What strategies are recommended for establishing structure-activity relationships (SAR) with modifications at the N-cyclohexyl and 3-methylbutyl positions?
- Systematic Modifications : Synthesize analogs with varied alkyl chain lengths (e.g., replacing 3-methylbutyl with pentyl or cyclopentyl) and compare bioactivity .
- Key Observations :
- N-Cyclohexyl : Enhances lipophilicity, improving membrane penetration in Gram-positive bacteria .
- 3-Methylbutyl : Longer chains may reduce activity due to steric hindrance; optimal activity observed with C4–C6 substituents .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial dihydrofolate reductase or fungal CYP51 .
Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?
- Pharmacokinetic Profiling : Assess ADME properties (e.g., plasma stability via HPLC, metabolic clearance using liver microsomes) to identify bioavailability issues .
- In Vivo Optimization :
- Mechanistic Studies : Perform transcriptomic or proteomic analyses to identify off-target effects in vivo .
Intermediate: What methodologies address solubility challenges during formulation development?
- Co-Solvent Systems : Test PEG-400, cyclodextrins, or lipid-based carriers to improve aqueous solubility .
- Solid Dispersion : Prepare amorphous forms via spray drying or hot-melt extrusion with polymers (e.g., PVP-VA64) .
- Salt Formation : Screen counterions (e.g., HCl, mesylate) to enhance crystallinity and dissolution rates .
Advanced: Which computational approaches predict binding interactions with microbial enzyme targets?
- Molecular Dynamics (MD) : Simulate ligand-enzyme complexes (e.g., 50 ns runs) to assess binding stability and key residues (e.g., S. aureus DHFR Arg98 interactions) .
- Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding affinities and guide lead optimization .
- QSAR Modeling : Develop regression models correlating substituent properties (e.g., logP, polar surface area) with MIC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
